REACTION_CXSMILES
|
O[CH2:2][CH2:3][CH2:4][CH2:5][O:6][CH:7]=[CH2:8].C(N(CC)CC)C.[C:16](Cl)(=[O:19])[CH:17]=[CH2:18].C1C[O:24]CC1>>[C:16]([O:19][CH2:2][CH2:3][CH2:4][CH2:5][O:6][CH:7]=[CH2:8])(=[O:24])[CH:17]=[CH2:18]
|
Name
|
|
Quantity
|
11.6 g
|
Type
|
reactant
|
Smiles
|
OCCCCOC=C
|
Name
|
|
Quantity
|
15.4 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
9.05 g
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Type
|
CUSTOM
|
Details
|
This solution was stirred magnetically
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled in an ice bath
|
Type
|
CUSTOM
|
Details
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was then dripped in over the course of forty-five minutes
|
Type
|
STIRRING
|
Details
|
The mix was stirred another hour while the temperature
|
Type
|
CUSTOM
|
Details
|
to rise to room temperature
|
Type
|
CUSTOM
|
Details
|
The THF and excess triethylamine were removed on the rotary evaporator
|
Type
|
EXTRACTION
|
Details
|
The residue was extracted with three 20 ml portions of toluene
|
Type
|
WASH
|
Details
|
the toluene phase was rinsed with 20 ml
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The toluene phase was dried with ten grams anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the toluene was removed
|
Type
|
CUSTOM
|
Details
|
to yield a mobile yellow liquid
|
Name
|
|
Type
|
|
Smiles
|
C(C=C)(=O)OCCCCOC=C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |